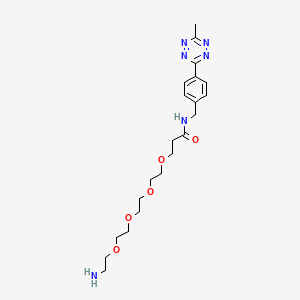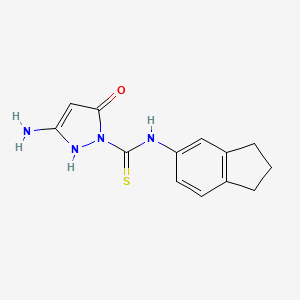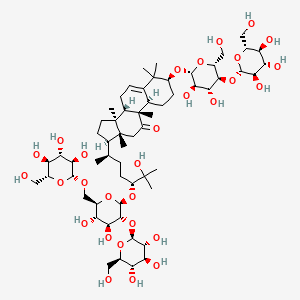![molecular formula C18H19FN2O3 B12378061 5-(2-Fluoro-4-methoxyphenyl)-2,2-dimethyl-3,4-dihydropyrano[2,3-b]pyridine-7-carboxamide](/img/structure/B12378061.png)
5-(2-Fluoro-4-methoxyphenyl)-2,2-dimethyl-3,4-dihydropyrano[2,3-b]pyridine-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Fluoro-4-methoxyphenyl)-2,2-dimethyl-3,4-dihydropyrano[2,3-b]pyridine-7-carboxamide is a compound that has garnered interest in the field of medicinal chemistry. It is known for its potential as a positron emission tomography (PET) imaging ligand for metabotropic glutamate receptor 2 (mGluR2), which is a therapeutic target for several neuropsychiatric disorders .
Preparation Methods
The synthesis of 5-(2-Fluoro-4-methoxyphenyl)-2,2-dimethyl-3,4-dihydropyrano[2,3-b]pyridine-7-carboxamide involves the O-[11C]methylation of phenol with a high molar activity and excellent radiochemical purity . The synthetic route typically includes the following steps:
Condensation: The initial step involves the condensation of the appropriate starting materials to form the pyrano[2,3-b]pyridine core.
Methylation: The phenol group is then methylated using [11C]methyl iodide under controlled conditions.
Purification: The final product is purified to achieve high radiochemical purity (>99%).
Chemical Reactions Analysis
5-(2-Fluoro-4-methoxyphenyl)-2,2-dimethyl-3,4-dihydropyrano[2,3-b]pyridine-7-carboxamide undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Scientific Research Applications
The primary application of 5-(2-Fluoro-4-methoxyphenyl)-2,2-dimethyl-3,4-dihydropyrano[2,3-b]pyridine-7-carboxamide is in the field of medical imaging. It is used as a PET imaging ligand for mGluR2, which helps in studying the role of mGluR2 in various neuropsychiatric disorders . The compound’s ability to selectively accumulate in mGluR2-rich regions of the brain makes it a valuable tool for translational PET imaging studies .
Mechanism of Action
The compound acts as a potent negative allosteric modulator (NAM) of mGluR2. It binds to the receptor and modulates its activity, thereby influencing the signaling pathways associated with mGluR2 . This modulation helps in understanding the receptor’s function and its role in neuropsychiatric disorders.
Comparison with Similar Compounds
Similar compounds to 5-(2-Fluoro-4-methoxyphenyl)-2,2-dimethyl-3,4-dihydropyrano[2,3-b]pyridine-7-carboxamide include other negative allosteric modulators of mGluR2, such as VU6001966 and MNI-137 . These compounds share similar structural features and mechanisms of action but may differ in their binding affinities and selectivity profiles. The uniqueness of this compound lies in its high radiochemical purity and its potential for use in PET imaging studies .
Properties
Molecular Formula |
C18H19FN2O3 |
|---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
5-(2-fluoro-4-methoxyphenyl)-2,2-dimethyl-3,4-dihydropyrano[2,3-b]pyridine-7-carboxamide |
InChI |
InChI=1S/C18H19FN2O3/c1-18(2)7-6-12-13(9-15(16(20)22)21-17(12)24-18)11-5-4-10(23-3)8-14(11)19/h4-5,8-9H,6-7H2,1-3H3,(H2,20,22) |
InChI Key |
BGZMSLRKXOWQCL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC2=C(O1)N=C(C=C2C3=C(C=C(C=C3)OC)F)C(=O)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![disodium;6-[(5-chloro-2-hydroxy-3-sulfonatophenyl)diazenyl]-5-hydroxynaphthalene-1-sulfonate](/img/structure/B12377983.png)
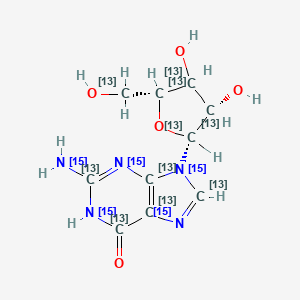
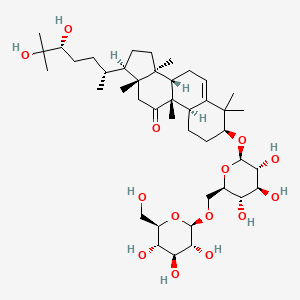
![N-[(2S)-1-(azetidin-1-yl)propan-2-yl]-5-[2-(3,5-dimethoxyanilino)pyrimidin-4-yl]-2-methylpyrazole-3-carboxamide](/img/structure/B12378000.png)
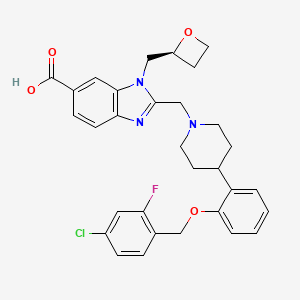
![[(1S,4R,7R,9R,11R,12R)-4,9-dimethyl-13-methylidene-14-oxo-3,8,15-trioxatetracyclo[10.3.0.02,4.07,9]pentadecan-11-yl] acetate](/img/structure/B12378017.png)

